molecular formula C11H15Br B076339 4-Butylbenzyl Bromide CAS No. 10531-16-5

4-Butylbenzyl Bromide

Cat. No.: B076339
CAS No.: 10531-16-5
M. Wt: 227.14 g/mol
InChI Key: XNQBGVFFKGZXJH-UHFFFAOYSA-N
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Description

4-Butylbenzyl Bromide is an organic compound with the molecular formula C11H15Br. It is a brominated derivative of butylbenzene, characterized by a butyl group attached to the benzene ring and a bromine atom attached to the benzyl position. This compound is a clear to light yellow liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylbenzyl Bromide can be synthesized through the bromination of 4-butylbenzyl alcohol using hydrobromic acid or other brominating agents. The reaction typically involves the following steps:

  • Dissolving 4-butylbenzyl alcohol in an organic solvent such as dichloromethane.
  • Adding hydrobromic acid or another brominating agent to the solution.
  • Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
  • Purifying the product through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve continuous flow reactors to ensure high yield and purity. The use of green oxidants and controlled reaction conditions can enhance the selectivity and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Butylbenzyl Bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as potassium iodide to form 4-butylbenzyl iodide.

    Oxidation: It can be oxidized to form 4-butylbenzaldehyde.

    Reduction: It can be reduced to form 4-butylbenzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium iodide in acetone or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 4-Butylbenzyl iodide.

    Oxidation: 4-Butylbenzaldehyde.

    Reduction: 4-Butylbenzyl alcohol

Scientific Research Applications

4-Butylbenzyl Bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylbenzyl Bromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic processes to introduce the butylbenzyl group into target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Butylbenzyl Bromide is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the butyl group is required .

Properties

IUPAC Name

1-(bromomethyl)-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQBGVFFKGZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478625
Record name 4-Butylbenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-16-5
Record name 4-Butylbenzyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butylbenzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

HBr was bubbled into a solution of (4-butyl-phenyl)-methanol (10.0 g, 60.9 mmol) in CH2Cl2 (100 mL) for 15 minutes. The reaction was stirred for an additional 45 minutes and was poured onto ice water. The aqueous solution was extracted with CH2Cl2 (2×) and was dried (MgSO4), filtered, and concentrated to provide the title compound which was used without further purification. 1H NMR (400 MHz, CDCl3) δ 7.29 (d, 2H), 7.14 (d, 2H), 4.49 (s, 2H), 2.60 (t, 2H), 1.58 (m, 2H), 1.36 (m, 2H), 0.92 (t, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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